(6-Methoxyisoquinolin-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxyisoquinolin-1-yl)methanamine: is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyisoquinolin-1-yl)methanamine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives . Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods
Industrial production of isoquinoline derivatives, including this compound, often involves the use of metal catalysts to enhance reaction efficiency and yield. The use of green chemistry principles, such as conducting reactions in water and avoiding hazardous reagents, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxyisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: The methoxy and methanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Scientific Research Applications
(6-Methoxyisoquinolin-1-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Mechanism of Action
The mechanism of action of (6-Methoxyisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy group enhances its ability to interact with biological receptors, while the methanamine group facilitates binding to enzymes and other proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxyquinolin-4-yl)methanamine: Similar in structure but with a quinoline ring instead of an isoquinoline ring.
1-(7-Methoxyisoquinolin-1-yl)methanamine: Another isoquinoline derivative with the methoxy group at a different position.
Uniqueness
(6-Methoxyisoquinolin-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(6-methoxyisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-6H,7,12H2,1H3 |
InChI Key |
MCNSETCMAMTUCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.